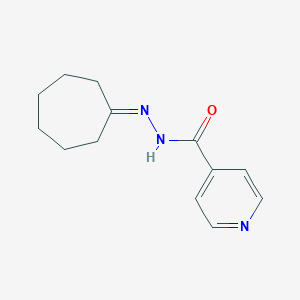
N-(cycloheptylideneamino)pyridine-4-carboxamide
Description
N-(cycloheptylideneamino)pyridine-4-carboxamide is a derivative of isonicotinic acid, which is a pyridine compound with a carboxylic acid substituent at the 4-position.
Properties
CAS No. |
15885-62-8 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
InChI Key |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Other CAS No. |
15885-62-8 |
solubility |
34.7 [ug/mL] |
Synonyms |
N'-Cycloheptylideneisonicotinic hydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cycloheptylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cycloheptanone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of isonicotinic acid, cycloheptylidenehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cycloheptylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(cycloheptylideneamino)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isonicotinic acid, cycloheptylidenehydrazide involves its interaction with bacterial enzymes, leading to the inhibition of cell wall synthesis. This compound targets the mycolic acid biosynthesis pathway in mycobacteria, similar to isoniazid. The inhibition of this pathway disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug with a similar structure and mechanism of action.
Iproniazid: Another hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
N-(cycloheptylideneamino)pyridine-4-carboxamide is unique due to its cycloheptylidene moiety, which imparts distinct chemical and biological properties compared to other hydrazide derivatives. This structural difference may result in varied pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


